molecular formula C28H22N2O3 B2928093 N-cyclopropyl-4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]benzenecarboxamide CAS No. 861209-00-9

N-cyclopropyl-4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]benzenecarboxamide

Cat. No.: B2928093
CAS No.: 861209-00-9
M. Wt: 434.495
InChI Key: ODSHDWNGNGISJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-cyclopropyl-4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]benzenecarboxamide” is a complex organic molecule . Its IUPAC name is 4- (12,14-dioxo-9,10-dihydro-9,10- [3,4]epipyrroloanthracen-13-yl)benzoic acid . The compound has a molecular weight of 395.41 .


Molecular Structure Analysis

The molecular formula of the compound is C28H22N2O3 . The average mass is 434.486 Da and the monoisotopic mass is 434.163055 Da . For a detailed structural analysis, advanced spectroscopic techniques like NMR and ESI MS spectra could be used .

Scientific Research Applications

Synthetic Pathways and Chemical Properties

Research on structurally similar compounds emphasizes the development of synthetic pathways and the exploration of their chemical properties. For example, studies on the synthesis of functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles via one-pot three-component reactions highlight the creativity in generating complex molecules with potential for further modification and application in diverse chemical contexts (Filatov et al., 2017).

Potential Biological Activity

The exploration of biological activities is a common theme in the research of complex organic compounds. For instance, the investigation of anticancer activity of certain compounds against human leukemia cell lines underscores the potential therapeutic applications of these molecules (Filatov et al., 2017). This indicates that compounds with complex structures similar to the one may also possess significant biological activities worthy of exploration.

Chemical Interactions and Mechanistic Insights

Studies often focus on the mechanistic aspects of chemical reactions and interactions involving complex molecules. For example, the research on intramolecular nucleophilic addition reactions to cyclopropenes provides valuable insights into the chemical behavior and reactivity of these compounds, offering a foundation for understanding how similar compounds might react under various conditions (Maslivetc et al., 2018).

Applications in Imaging and Diagnostic Studies

The development of imaging agents for studying dopamine receptors using benzamide derivatives showcases the potential application of complex organic compounds in medical imaging and diagnostics (Mach et al., 1993). This suggests that compounds with similar structural complexity could be explored for their utility in enhancing imaging techniques or as diagnostic tools.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

N-cyclopropyl-4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O3/c31-26(29-16-11-12-16)15-9-13-17(14-10-15)30-27(32)24-22-18-5-1-2-6-19(18)23(25(24)28(30)33)21-8-4-3-7-20(21)22/h1-10,13-14,16,22-25H,11-12H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSHDWNGNGISJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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